molecular formula C8H14O2 B588345 Oxiranemethanol,  3-(2-pentenyl)-  (9CI) CAS No. 129171-46-6

Oxiranemethanol, 3-(2-pentenyl)- (9CI)

Cat. No.: B588345
CAS No.: 129171-46-6
M. Wt: 142.198
InChI Key: VDIXFQKCYZMKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxiranemethanol, 3-(2-pentenyl)- (9CI) is an epoxide-containing compound characterized by an oxirane (epoxide) ring substituted with a hydroxymethyl group and a 2-pentenyl chain. This structure is associated with natural products and synthetic intermediates. Key features include:

  • Molecular Formula: Likely C₉H₁₆O₂ (inferred from , where jasmolin I, a related insecticide, has a 2-pentenyl substituent).
  • Occurrence: Identified in essential oils of Coriandrum sativum (Dhania) from Brahmanbaria and Faridpur regions, highlighting its natural origin .

Properties

CAS No.

129171-46-6

Molecular Formula

C8H14O2

Molecular Weight

142.198

IUPAC Name

(3-pent-2-enyloxiran-2-yl)methanol

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h3-4,7-9H,2,5-6H2,1H3

InChI Key

VDIXFQKCYZMKAY-UHFFFAOYSA-N

SMILES

CCC=CCC1C(O1)CO

Synonyms

Oxiranemethanol, 3-(2-pentenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Linalool Oxide (6,7-Epoxylinalool)

  • Structure: Contains an oxirane ring fused to a monoterpene backbone (C₁₀H₁₈O₂) with a 3-methyl-3-pentenyl substituent .
  • Key Differences: Substituent Position: Linalool oxide has a branched 4-methyl-3-pentenyl group, whereas 3-(2-pentenyl)-oxiranemethanol has a linear 2-pentenyl chain. Applications: Used in fragrances and flavorings due to its floral odor, contrasting with the insecticidal role of jasmolin derivatives .

Oxiranemethanol, 3-Phenyl- (2S,3S)- (9CI)

  • Structure : Features a phenyl group instead of an aliphatic chain (C₁₀H₁₂O₂) .
  • Applications: Serves as a chiral building block in asymmetric synthesis, whereas 3-(2-pentenyl)-oxiranemethanol is linked to natural product chemistry .

Oxiranemethanol, 3-(1-Pentynyl)- (2S-trans)- (9CI)

  • Structure : Substituted with a terminal alkyne (1-pentynyl) group (C₈H₁₂O₂) .
  • Key Differences: Functional Group Reactivity: The pentynyl group enables click chemistry applications (e.g., Huisgen cycloaddition), which are absent in the saturated 2-pentenyl analog. Molecular Weight: Lower molecular weight (140.18 g/mol vs. ~156 g/mol for 3-(2-pentenyl)-oxiranemethanol) due to reduced branching .

Oxiranemethanol, 3-Cyclohexyl- (2S-trans)- (9CI)

  • Structure : Cyclohexyl substituent replaces the 2-pentenyl chain (C₉H₁₆O₂) .
  • Key Differences :
    • Hydrophobicity: The cyclohexyl group increases lipophilicity compared to the linear aliphatic chain.
    • Stability: Bulky cyclohexyl group may hinder epoxide ring-opening reactions relative to the flexible 2-pentenyl chain .

Comparative Data Table

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Applications Evidence Source
Oxiranemethanol, 3-(2-pentenyl)- C₉H₁₆O₂ 2-Pentenyl ~156 Natural oils, insecticides
Linalool Oxide C₁₀H₁₈O₂ 4-Methyl-3-pentenyl 170.25 Fragrances, flavorings
3-Phenyl-oxiranemethanol C₁₀H₁₂O₂ Phenyl 164.20 Chiral synthesis
3-(1-Pentynyl)-oxiranemethanol C₈H₁₂O₂ 1-Pentynyl 140.18 Click chemistry
3-Cyclohexyl-oxiranemethanol C₉H₁₆O₂ Cyclohexyl 156.22 Lipophilic intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.